molecular formula C14H11FN2OS B1365022 Eg5 Inhibitor IV, VS-83 CAS No. 909250-29-9

Eg5 Inhibitor IV, VS-83

Cat. No. B1365022
M. Wt: 274.32 g/mol
InChI Key: MAEYCDNDKNPNQJ-UHFFFAOYSA-N
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Description

Eg5 Inhibitor IV, VS-83 is a small molecule inhibitor that controls the biological activity of Eg5 . This inhibitor is primarily used for cell structure applications .


Synthesis Analysis

The inhibition of kinesin Eg5 by small molecules such as monastrol is currently evaluated as an approach to develop a novel class of antiproliferative drugs for the treatment of malignant tumours .


Molecular Structure Analysis

The molecular formula of Eg5 Inhibitor IV, VS-83 is C14H11FN2OS . The molecular weight is 274.31 . The InChI key is MAEYCDNDKNPNQJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Eg5 Inhibitor IV, VS-83 is a cell-permeable Monastrol analog with enhanced potency and selectivity (over 8 other kinesins) in inhibiting mitotic kinesin Eg5-ATPase activity .


Physical And Chemical Properties Analysis

Eg5 Inhibitor IV, VS-83 is a solid substance . It is soluble in ethanol (5 mg/mL) and DMSO (50 mg/mL) . It is white in color .

Scientific Research Applications

Role in Cancer Therapy

Eg5, a kinesin spindle protein, is involved in the formation of a bipolar mitotic spindle, crucial for cell division. Eg5 inhibitors, including VS-83, have been explored for their potential in cancer chemotherapy. These inhibitors target the ATPase activity of the motor domain of Eg5, interfering with microtubule motility and thereby inhibiting cell division in cancer cells. However, despite several clinical trials, many Eg5 inhibitors have shown limited efficacy, with exceptions like filanesib demonstrating clinical efficacy in multiple myeloma patients and progressing to phase III trials (Garcia-Saez & Skoufias, 2020).

Mechanisms and Inhibitor Discovery

Eg5 inhibitors have been identified through various approaches, including in vitro screening. For instance, S-trityl-L-cysteine was discovered as a potent Eg5 inhibitor, significantly more effective than monastrol, a well-studied inhibitor, in inducing mitotic arrest in HeLa cells (Debonis et al., 2004). These discoveries have been pivotal in understanding the mechanisms of Eg5 inhibition and developing new therapeutic agents.

Structural and Functional Insights

Detailed studies on Eg5 inhibitor binding and the structure of inhibitor complexes have provided insights into the molecular mechanisms of inhibition. For instance, analysis of different mutants of Eg5 revealed how various inhibitors interact within the same binding region, suggesting a highly flexible binding site accommodating different inhibitor types (Brier et al., 2006). Additionally, the crystal structure of the Eg5-STLC complex has helped understand the conformational changes induced by inhibitors (Kaan et al., 2009).

Novel Inhibitors and Drug Development

Research has focused on developing more potent Eg5 inhibitors, such as analyzing the structure-activity relationship of S-trityl-L-cysteine analogues (Debonis et al., 2008). Virtual screening has also been employed to identify new Eg5 inhibitors, marking a significant advancement in the drug discovery process (Nagarajan et al., 2012).

Applications Beyond Cancer

Beyond cancer therapy, the study of Eg5 inhibitors has implications for understanding cell division mechanisms. For example, research on Eg5-independent cell division mechanisms has provided insights into alternative pathways for centrosome separation, revealing potential resistance mechanisms to kinesin-5 inhibitors (Raaijmakers et al., 2012).

Novel Photochromic Inhibitors

Innovative approaches like developing photoresponsive inhibitors for Eg5 have opened new avenues for precise control of Eg5 function using light irradiation. This approach enables multi-stage inhibitory activity with different isomerization states (Alrazi et al., 2021).

Safety And Hazards

Eg5 Inhibitor IV, VS-83 is classified under Storage Class Code 11, which refers to combustible solids . It does not have a flash point .

Future Directions

Eg5 Inhibitor IV, VS-83 may be a potential therapeutic target for intractable pain . It has been shown to exhibit ≥10-fold antiproliferative activity than Monastrol against U-87 MG, U-118 MG, and U-373 MG glioblastoma cells .

properties

IUPAC Name

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEYCDNDKNPNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468002
Record name Eg5 Inhibitor IV, VS-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eg5 Inhibitor IV, VS-83

CAS RN

909250-29-9
Record name Eg5 Inhibitor IV, VS-83
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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